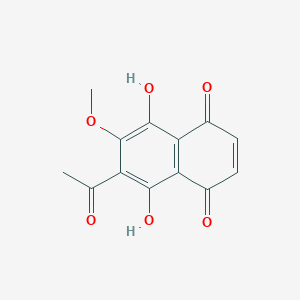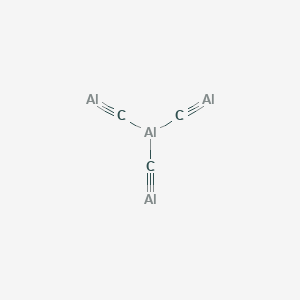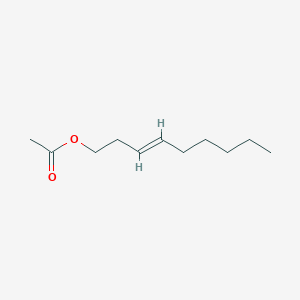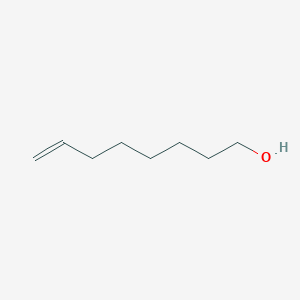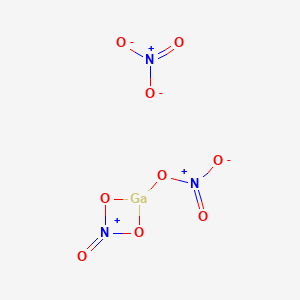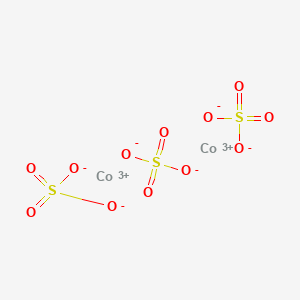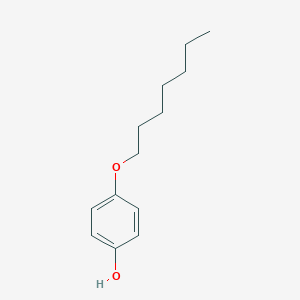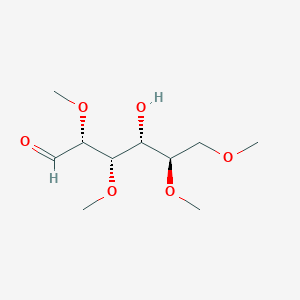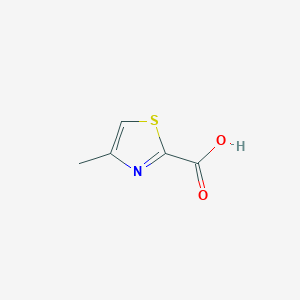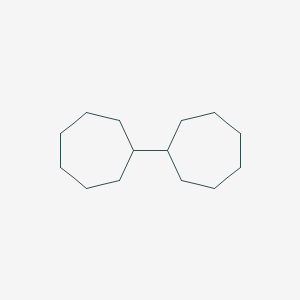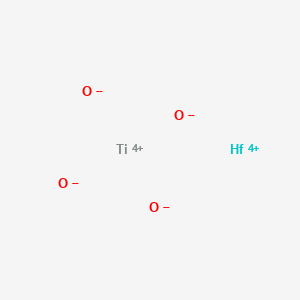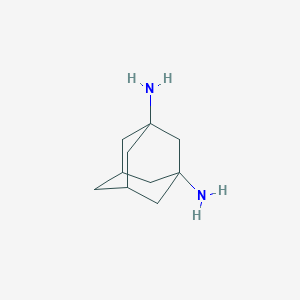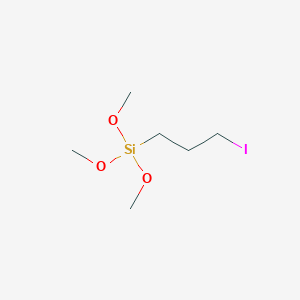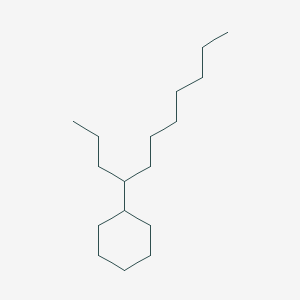
(1-Propyloctyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Propyloctyl)cyclohexane is a chemical compound that belongs to the class of cyclohexanes. It is used in scientific research for various purposes.
Mecanismo De Acción
The mechanism of action of (1-Propyloctyl)cyclohexane is not well understood. However, it is believed to act as a non-specific membrane fluidizer, which alters the physical properties of cell membranes and affects the function of membrane-bound proteins. This, in turn, can lead to changes in cellular signaling, gene expression, and other cellular processes.
Efectos Bioquímicos Y Fisiológicos
(1-Propyloctyl)cyclohexane has been shown to have a range of biochemical and physiological effects. It has been shown to increase the fluidity of cell membranes, which can affect the function of membrane-bound proteins. It has also been shown to affect the activity of enzymes involved in lipid metabolism, which can lead to changes in the levels of various lipids in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-Propyloctyl)cyclohexane in lab experiments is that it is a relatively non-toxic and non-reactive solvent. It is also readily available and relatively inexpensive. One limitation, however, is that its effects on cellular processes are not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving (1-Propyloctyl)cyclohexane. One area of research is to further investigate its mechanism of action and its effects on cellular processes. Another area of research is to explore its potential as a drug delivery vehicle, as it has been shown to enhance the uptake of certain drugs by cells. Additionally, there is potential for (1-Propyloctyl)cyclohexane to be used in the development of new materials, such as polymers and plastics, due to its lubricating properties and non-reactive nature.
Métodos De Síntesis
The synthesis of (1-Propyloctyl)cyclohexane involves the reaction of cyclohexane with 1-bromooctane in the presence of a strong base such as potassium tert-butoxide. The reaction takes place at high temperature and pressure, and the product is obtained after purification by distillation or chromatography.
Aplicaciones Científicas De Investigación
(1-Propyloctyl)cyclohexane is used in scientific research for various purposes. It is used as a solvent in organic synthesis, as a lubricant in the production of plastics and polymers, and as a component in the formulation of cosmetics and personal care products. It is also used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
13151-79-6 |
|---|---|
Nombre del producto |
(1-Propyloctyl)cyclohexane |
Fórmula molecular |
C17H34 |
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
undecan-4-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-5-6-7-9-13-16(12-4-2)17-14-10-8-11-15-17/h16-17H,3-15H2,1-2H3 |
Clave InChI |
PZCVWZRFNUJQOK-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCC)C1CCCCC1 |
SMILES canónico |
CCCCCCCC(CCC)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



